2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Overview
Description
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene typically involves the bromination of 1-(methoxymethoxy)-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and are conducted at room temperature to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(methoxymethoxy)-4-methylphenol, 1-(methoxymethoxy)-4-methylamine, or 1-(methoxymethoxy)-4-methoxybenzene.
Oxidation: Formation of 2-Bromo-1-(methoxymethoxy)-4-methylbenzoic acid.
Reduction: Formation of 1-(methoxymethoxy)-4-methylbenzene.
Scientific Research Applications
2-Bromo-1-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(methoxymethoxy)benzene: Similar structure but lacks the methyl group.
2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methyl group.
1-Bromo-2-(methoxymethoxy)ethane: Different backbone structure but similar functional groups.
Uniqueness
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the bromine atom and the methoxymethoxy group on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-(methoxymethoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKLDHXNANXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440774 | |
Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104750-60-9 | |
Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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